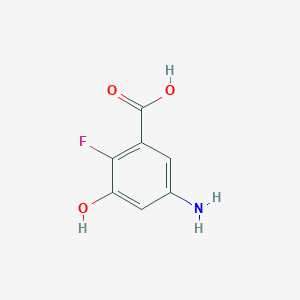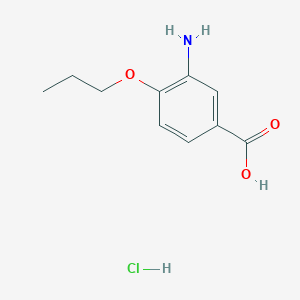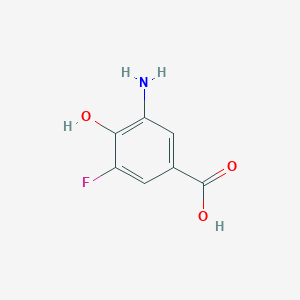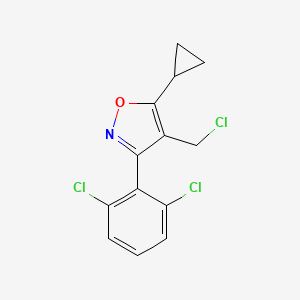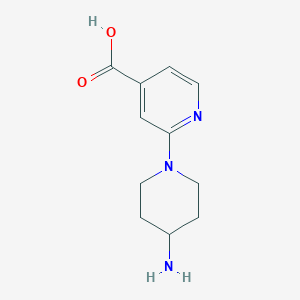
2-(4-aminopiperidin-1-yl)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-aminopiperidin-1-yl)isonicotinic acid is a synthetic compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol. This compound belongs to the class of pyridine carboxylic acids and has gained importance in scientific research due to its unique physical and chemical properties.
Méthodes De Préparation
The synthesis of 2-(4-aminopiperidin-1-yl)isonicotinic acid involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions typically involve the use of ethanol, triethylamine, and heating at 55°C for 10 minutes to 3 hours . Industrial production methods often involve bulk custom synthesis and procurement .
Analyse Des Réactions Chimiques
2-(4-aminopiperidin-1-yl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include ethanol, triethylamine, and heating at specific temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(4-aminopiperidin-1-yl)isonicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound has been studied for its potential therapeutic effects, including its role in inhibiting the proliferation of cancer cells.
Medicine: It has been investigated for its potential use in drug development and as a clinical agent against various types of cancer.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-(4-aminopiperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle in the G1/G0 phase . Additionally, it can induce apoptosis in cancer cells through the mitochondrial-induced pathway, involving the release of cytochrome c and activation of caspase systems .
Comparaison Avec Des Composés Similaires
2-(4-aminopiperidin-1-yl)isonicotinic acid can be compared with other similar compounds, such as:
2-(3-Aminopiperidin-1-yl)pyridine-4-carboxylic acid: This compound has a similar structure but differs in the position of the amino group.
Piperidine derivatives: These compounds share the piperidine moiety and have been studied for their pharmacological applications.
The uniqueness of this compound lies in its specific chemical structure and its potential therapeutic applications, particularly in cancer research .
Propriétés
IUPAC Name |
2-(4-aminopiperidin-1-yl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-2-5-14(6-3-9)10-7-8(11(15)16)1-4-13-10/h1,4,7,9H,2-3,5-6,12H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAYBPMDIWWPRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

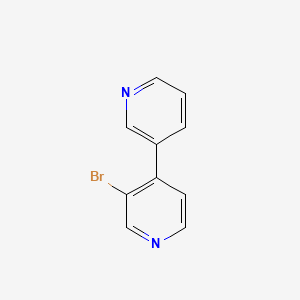

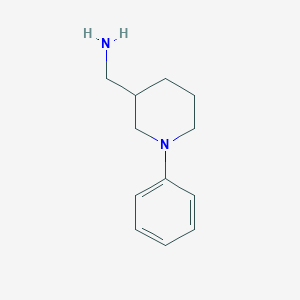

![Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate](/img/structure/B1374384.png)
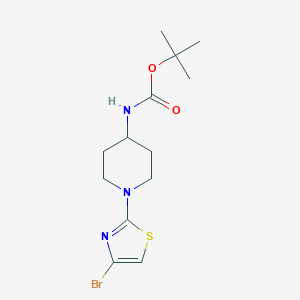
![tert-Butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B1374386.png)
